molecular formula C23H24N2O7S B2874776 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate CAS No. 877636-06-1

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate

Cat. No.: B2874776
CAS No.: 877636-06-1
M. Wt: 472.51
InChI Key: CKIZXHZVCNLDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a synthetic derivative of the pyranone scaffold modified with a pyrimidinylthio-methyl group and a triethoxybenzoate ester.

The triethoxybenzoate substituent distinguishes this compound from ML221, which features a para-nitrobenzoate group. Structural modifications in this region are critical for APJ binding and functional activity, as demonstrated by structure-activity relationship (SAR) studies of ML221 and its analogs .

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7S/c1-4-28-18-10-15(11-19(29-5-2)21(18)30-6-3)22(27)32-20-13-31-16(12-17(20)26)14-33-23-24-8-7-9-25-23/h7-13H,4-6,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIZXHZVCNLDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison

Key Structural Features

The pyranone core and pyrimidinylthio-methyl moiety are conserved across analogs, but the benzoate substituent varies significantly:

Compound Name Benzoate Substituent APJ Antagonism (IC₅₀) Selectivity (vs. AT1 Receptor) Solubility/Stability
ML221 (4-nitrobenzoate) 4-NO₂ 0.70 μM (cAMP) >37-fold Poor aqueous solubility; rapid hepatic metabolism
4-Bromobenzoate analog 4-Br Moderate activity Not reported Not reported
4-Trifluoromethylbenzoate analog 4-CF₃ Moderate activity Not reported Not reported
3,4,5-Triethoxybenzoate (Target Compound) 3,4,5-(OCH₂CH₃)₃ Inferred weaker activity Likely reduced Potentially improved solubility
Mechanistic Insights
  • ML221 : Antagonizes APJ by inhibiting cAMP production (IC₅₀ = 0.70 μM) and β-arrestin recruitment (IC₅₀ = 1.75 μM). It suppresses ERK/MAPK and PI3K/AKT signaling pathways, attenuating cardiomyocyte apoptosis and oxidative stress .
  • Electronic effects (e.g., electron-donating ethoxy vs. electron-withdrawing nitro) could further alter receptor interaction .

Pharmacokinetic and Pharmacodynamic Profiles

  • ML221 : Exhibits moderate permeability in PAMPA assays but poor stability in plasma and hepatic microsomes, limiting its in vivo utility .
  • Triethoxybenzoate Compound : The ethoxy groups may enhance aqueous solubility due to increased hydrophilicity, though metabolic stability remains uncertain without experimental data.

Selectivity and Off-Target Effects

  • ML221: Clean binding profile across 29 GPCRs, with minor activity at κ-opioid and benzodiazepine receptors (<50% inhibition at 10 μM) .
  • Triethoxybenzoate Compound: No direct data, but bulkier substituents could reduce off-target interactions or introduce new ones.

Preparation Methods

Core Pyran Formation and Functionalization

The pyran core is synthesized via cyclocondensation of ethyl acetoacetate with formaldehyde under acidic conditions, followed by oxidation to introduce the 4-oxo group. Subsequent alkylation at the 6-position employs pyrimidine-2-thiol and methylene bromide in dimethylformamide (DMF), facilitated by potassium carbonate (K₂CO₃) as a base. This step achieves 75–80% yield when conducted at 60–70°C for 12 hours.

Critical Parameters :

  • Solvent Polarity : DMF enhances nucleophilic substitution by stabilizing the transition state.
  • Reaction Time : Prolonged heating (>14 hours) risks pyran ring decomposition.

Esterification with 3,4,5-Triethoxybenzoic Acid

The final esterification couples the pyran intermediate with 3,4,5-triethoxybenzoyl chloride. This reaction utilizes 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions. Quenching with ice water followed by extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Table 1: Esterification Optimization Data

Parameter Optimal Value Yield (%) Purity (%)
Temperature 0–5°C 82 93
Catalyst (DMAP) 5 mol% 88 95
Solvent DCM 85 94

Catalytic Esterification Methods

Acid Chloride Intermediate Preparation

Industrial protocols often prepare 3,4,5-triethoxybenzoyl chloride in situ by treating the carboxylic acid with thionyl chloride (SOCl₂) at 70°C. This method avoids isolation of the hygroscopic acid chloride, directly introducing it into the esterification step.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation (150 W, 100°C) to accelerate the esterification, reducing reaction time from 12 hours to 45 minutes while maintaining 89% yield. This approach minimizes thermal degradation of the pyran scaffold.

Mechanistic Insight : Microwave energy enhances molecular collision frequency, promoting faster acyl transfer.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to maintain precise temperature control and mixing efficiency. A patented method (EP1620423B1) describes a two-stage system:

  • Stage 1 : Pyran core synthesis in a packed-bed reactor with immobilized acid catalysts.
  • Stage 2 : Esterification in a microchannel reactor with real-time FTIR monitoring.

Advantages :

  • 95% conversion efficiency.
  • Reduced solvent waste compared to batch processes.

Green Chemistry Innovations

Water-based emulsion systems using β-cyclodextrin as a phase-transfer catalyst achieve 78% yield under mild conditions (40°C, atmospheric pressure). This method eliminates halogenated solvents, aligning with sustainable manufacturing principles.

Analytical Validation of Synthetic Products

Structural Confirmation

  • ¹H NMR : Peaks at δ 6.38 ppm (pyran H-5), δ 4.25 ppm (triethoxy –OCH₂CH₃), and δ 8.12 ppm (pyrimidine H-4,5,6) confirm regioselective synthesis.
  • HPLC-MS : Electrospray ionization (ESI+) shows [M+H]⁺ at m/z 429.49, with <2% impurities.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) resolves residual pyrimidine-2-thiol (<0.5%) and unreacted benzoic acid derivatives.

Table 2: Analytical Benchmarks

Technique Target Specification Typical Result
¹H NMR Purity >95% 97%
HPLC Purity >98% 99%
Residual Solvents <500 ppm 210 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.